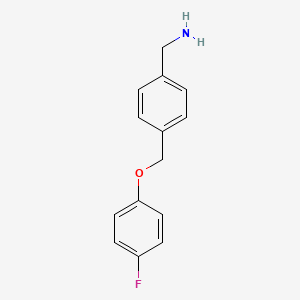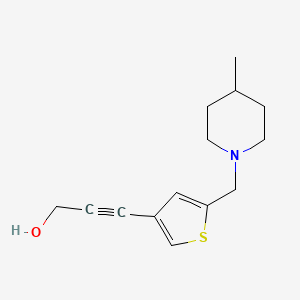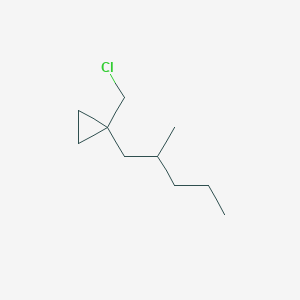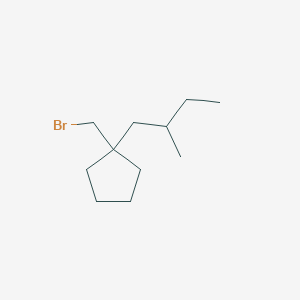![molecular formula C7H14N2O B13638257 5-Methyl-2-oxa-5-azaspiro[3.4]octan-8-amine](/img/structure/B13638257.png)
5-Methyl-2-oxa-5-azaspiro[3.4]octan-8-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Methyl-2-oxa-5-azaspiro[34]octan-8-amine is a spirocyclic compound characterized by its unique structure, which includes both an oxygen and nitrogen atom within the spiro ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methyl-2-oxa-5-azaspiro[3.4]octan-8-amine can be achieved through several synthetic routes. One common approach involves the annulation of the cyclopentane ring, while other methods focus on the annulation of the four-membered ring . These synthetic routes typically employ readily available starting materials and conventional chemical transformations, with minimal chromatographic purifications required .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of scalability and cost-effectiveness would likely guide the development of industrial processes, utilizing the most efficient synthetic routes identified in laboratory research.
Chemical Reactions Analysis
Types of Reactions
5-Methyl-2-oxa-5-azaspiro[3.4]octan-8-amine can undergo various chemical reactions, including:
Reduction: This reaction involves the removal of oxygen atoms or the addition of hydrogen atoms, which can change the compound’s reactivity.
Substitution: This reaction involves the replacement of one functional group with another, which can modify the compound’s chemical behavior.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pressures to ensure the desired transformations occur efficiently.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives. Substitution reactions can result in a wide range of functionalized spirocyclic compounds.
Scientific Research Applications
5-Methyl-2-oxa-5-azaspiro[3.4]octan-8-amine has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules, particularly in the development of spirocyclic frameworks.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and potential therapeutic effects.
Medicine: It may be explored for its potential as a pharmaceutical agent, given its structural similarity to known bioactive molecules.
Industry: The compound could be used in the development of new materials with specific electronic or mechanical properties
Mechanism of Action
The mechanism by which 5-Methyl-2-oxa-5-azaspiro[3.4]octan-8-amine exerts its effects is not fully understood. its molecular targets and pathways likely involve interactions with specific enzymes or receptors, given its structural features. Further research is needed to elucidate these mechanisms and identify the compound’s precise biological activities.
Comparison with Similar Compounds
Similar Compounds
5-Oxa-2-azaspiro[3.4]octane: This compound shares a similar spirocyclic structure but lacks the methyl group and amine functionality.
5-Methyl-5-azaspiro[3.4]octan-7-amine: This compound is structurally similar but differs in the position of the amine group.
Uniqueness
5-Methyl-2-oxa-5-azaspiro[34]octan-8-amine is unique due to its specific combination of functional groups and spirocyclic structure
Properties
Molecular Formula |
C7H14N2O |
|---|---|
Molecular Weight |
142.20 g/mol |
IUPAC Name |
5-methyl-2-oxa-5-azaspiro[3.4]octan-8-amine |
InChI |
InChI=1S/C7H14N2O/c1-9-3-2-6(8)7(9)4-10-5-7/h6H,2-5,8H2,1H3 |
InChI Key |
WZXKXWCHRLHYSC-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCC(C12COC2)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















